Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with a molecular formula of C11H13N3O2 . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, which is a key component of many biological molecules .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in scientific literature. For instance, a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed . Another study reported the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol, leading to the isolation and characterization of the reduction product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The molecular weight of the compound is 218.252 Da .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. In some cases, the Biginelli reaction competes with the side process of the formation of pyrazolo[1,5-a]pyrimidines by reaction of aminopyrazole and dicarbonyl components without the participation of an aldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, melting point, boiling point, and density can be measured experimentally . Spectroscopic techniques like NMR can provide information about the chemical environment of atoms in the molecule .Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the retrieved papers, pyrimidine derivatives have been studied for their anticancer activity. Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications. Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models . This could potentially lead to the development of more potent and efficacious drugs with a pyrimidine scaffold .
Properties
IUPAC Name |
ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-11(16)8-9(12)14-15-7(3)5-6(2)13-10(8)15/h5H,4H2,1-3H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCBAAQSWEVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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